molecular formula C12H8BrNO2 B3047268 3-Bromo-5-nitro-1,1'-biphenyl CAS No. 136649-26-8

3-Bromo-5-nitro-1,1'-biphenyl

Cat. No.: B3047268
CAS No.: 136649-26-8
M. Wt: 278.1 g/mol
InChI Key: XMOHNTYISKAKNJ-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1,1'-biphenyl (CAS 136649-26-8) is an organic compound with the molecular formula C12H8BrNO2 and a molecular weight of 278.10 g/mol . It serves as a synthetically valuable biphenyl derivative. The biphenyl scaffold is a fundamental backbone in organic chemistry and is omnipresent in many medicinally active compounds and natural products . This particular compound, featuring bromo and nitro functional groups on one phenyl ring, is designed as a key intermediate for constructing complex molecules, primarily via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Biphenyl derivatives are investigated for their profound pharmacological activities. Research indicates that unsymmetrical biphenyls, especially those with specific steric hindrance from substituents, show promise as potent cytotoxic agents against various human tumor cell lines, including prostate, lung, and drug-resistant cancers . Furthermore, the biphenyl structural moiety is found in a wide range of patented bioactive compounds with applications as anti-inflammatory, antifungal, antimicrobial, and anticancer drugs . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-nitro-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-6-10(7-12(8-11)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOHNTYISKAKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576485
Record name 3-Bromo-5-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136649-26-8
Record name 3-Bromo-5-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Nitro 1,1 Biphenyl and Analogues

Precursor-Based Synthetic Routes

These methods begin with a substituted biphenyl (B1667301) scaffold and introduce the bromo or nitro groups in subsequent steps. The success of these routes hinges on the directing effects of the substituents already present on the aromatic rings.

Introducing a bromine atom onto a nitro-substituted biphenyl ring is governed by the principles of electrophilic aromatic substitution. The nitro group is strongly deactivating and a meta-director, while the phenyl group is activating and an ortho-, para-director. pressbooks.pub

When starting with 3-nitrobiphenyl, the existing nitro group directs incoming electrophiles to the positions meta to it (C2, C4, C6). The unsubstituted phenyl ring, being an activating group, directs substitution to its ortho and para positions. For the synthesis of 3-Bromo-5-nitro-1,1'-biphenyl, bromination would need to occur at the C5 position. This position is meta to the nitro group and ortho to the point of attachment of the other phenyl ring, making it a plausible but potentially low-yielding target due to competing reactions. The use of specific brominating agents, such as bromochloride (BrCl), has been explored for the bromination of biphenyl itself. google.com The regioselectivity can be influenced by the directing properties of existing groups on the biphenyl structure. vanderbilt.edu

Alternatively, the synthesis can commence from 3-bromobiphenyl (B57067). In this scenario, the bromo group is a deactivating ortho-, para-director, while the phenyl group is an activating ortho-, para-director. pressbooks.pub Nitration of 3-bromobiphenyl would be directed by these competing influences. The most activated positions are ortho and para to the unsubstituted phenyl ring. Nitration at the 5-position is para to the bromine atom, but the ring is deactivated by the halogen, making the reaction challenging.

Modern nitration methods offer alternatives to the traditional nitric acid/sulfuric acid mixture. A mechanochemical method using Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) with a magnesium sulfate (B86663) auxiliary has been shown to nitrate biphenyl, yielding a mixture of o-nitrobiphenyl and p-nitrobiphenyl. researchgate.net This highlights the inherent challenge in controlling regioselectivity. More advanced reagents, such as N-nitropyrazoles, have been developed as powerful nitrating agents that can function under specific conditions to achieve mononitration or even dinitration of various aromatic compounds, offering a potential route for more controlled synthesis. nih.gov High-throughput experimentation has also been employed to screen numerous nitrating agents and conditions to optimize challenging nitration reactions. chemrxiv.org

Cross-Coupling Strategies for Biphenyl Core Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the pivotal bond that defines the biphenyl structure. These methods offer high convergence and flexibility by joining two separate aryl fragments.

The Suzuki-Miyaura coupling is a widely used, palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. For this compound, two primary disconnections are feasible:

Route A: Coupling of (3-Bromo-5-nitrophenyl)boronic acid with an aryl halide like bromobenzene (B47551) or iodobenzene.

Route B: Coupling of phenylboronic acid with a dihalogenated nitrobenzene (B124822), such as 1,3-dibromo-5-nitrobenzene.

The efficacy of this approach is well-documented for analogous compounds. For instance, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was successfully synthesized in an 81% yield via the Suzuki-Miyaura coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid, using a palladium catalyst and triphenylphosphine (B44618) (PPh₃) in refluxing dioxane. rsc.org These reactions typically employ a palladium source, such as Pd(PPh₃)₄ or palladium acetate, in the presence of a base like potassium carbonate or potassium phosphate. rsc.orggoogle.com The development of specialized phosphine (B1218219) ligands, such as SPhos, has further expanded the scope of Suzuki reactions to include less reactive aryl chlorides. google.com

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

Aryl Halide Aryl Boronic Acid/Ester Catalyst/Ligand Conditions Product Type Reference
2-Iodo-4-nitrofluorobenzene (2-Bromophenyl)boronic acid Palladium catalyst / PPh₃ Refluxing dioxane Substituted bromo-nitro-biphenyl rsc.org
(2-Bromophenyl)diphenylphosphine oxide Aryl boronic acids Pd(dba)₂ / PPh₃ K₃PO₄ Biphenyl phosphine rsc.org
4-Chloroaniline 2,4-Difluorophenylboronic acid Pd catalyst / SPhos Base Amino-difluoro-biphenyl google.com

While the Suzuki coupling is prevalent, other transition metal-catalyzed reactions provide important alternatives for constructing the biphenyl core. rsc.org

The Ullmann reaction is a classical method that uses copper to couple two aryl halides. It is particularly useful for synthesizing sterically hindered, tetra-ortho-substituted biphenyls where palladium-catalyzed methods may fail. vanderbilt.edu This reaction's simplicity and generality make it an attractive alternative, though controlling selectivity in cross-coupling reactions can be difficult. vanderbilt.edu

Other significant cross-coupling reactions include:

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium.

Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) to couple with an organohalide, typically catalyzed by nickel or palladium.

Stille Coupling: Employs an organotin compound (stannane) to react with an organohalide in the presence of a palladium catalyst.

Each of these methods offers a different balance of reactivity and functional group tolerance, providing a broad toolkit for synthetic chemists to choose the optimal path based on available precursors and the chemical nature of the target molecule. rsc.org

Table 2: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Organometallic Reagent Catalyst Key Advantages Reference
Suzuki-Miyaura Organoboron Palladium High functional group tolerance; stable, non-toxic boron reagents rsc.org
Ullmann N/A (Aryl Halide + Aryl Halide) Copper Effective for sterically hindered systems; classic method vanderbilt.edu
Negishi Organozinc Palladium/Nickel High reactivity of organozinc reagents rsc.org
Kumada Organomagnesium (Grignard) Palladium/Nickel Utilizes readily available Grignard reagents rsc.org

Advanced Synthetic Approaches for Regioselectivity and Yield Optimization

The development of highly active and selective catalyst systems is a key area of research. For cross-coupling reactions, this involves designing sophisticated phosphine ligands that can promote efficient reaction of even challenging substrates, such as aryl chlorides, under mild conditions. google.com For electrophilic substitution, modern reagents can offer superior control compared to traditional methods. The use of N-nitropyrazole reagents, for example, can provide more predictable outcomes in complex nitration reactions. nih.gov

Furthermore, methodologies like high-throughput experimentation (HTE) represent a modern approach to reaction optimization. By rapidly screening a large matrix of catalysts, solvents, bases, and other reaction parameters, HTE can identify the optimal conditions for a given transformation, significantly accelerating the development of efficient and high-yielding synthetic routes. chemrxiv.org

Reactivity and Reaction Mechanisms of 3 Bromo 5 Nitro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) on the 3-bromo-5-nitro-1,1'-biphenyl molecule is complex due to the competing directing effects of the substituents on both aromatic rings. youtube.comlibretexts.org

The substituted ring (Ring A) contains a bromine atom and a nitro group. The nitro group is a powerful deactivating group and a strong meta-director due to its significant -I (inductive) and -R (resonance) effects. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions due to the dominance of its +R effect over its -I effect in stabilizing the arenium ion intermediate.

In the case of the ring containing the bromo and nitro substituents, the positions are influenced as follows:

C2: Ortho to the bromo group and meta to the nitro group.

C4: Ortho to the bromo group and ortho to the nitro group.

C6: Para to the bromo group and meta to the nitro group.

Given that the nitro group is strongly deactivating, any electrophilic attack on this ring is generally disfavored. The directing effects would suggest that the most likely positions for substitution, if it were to occur, would be C2 and C6, which are meta to the strongly deactivating nitro group.

The unsubstituted phenyl ring (Ring B) is activated by the substituted phenyl group, which acts as an ortho-, para-director. youtube.com Therefore, electrophilic attack is more likely to occur on this ring. The incoming electrophile will be directed to the ortho- (2' and 6') and para- (4') positions. Steric hindrance from the other ring may slightly disfavor the ortho positions, making the para-position a likely site for substitution.

Nucleophilic Aromatic Substitution Reactions on Halogenated and Nitrated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, primarily due to the presence of the electron-withdrawing nitro group. dalalinstitute.comscirp.org This group activates the aromatic ring towards attack by nucleophiles.

The SNAr mechanism typically involves the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial for stabilizing this intermediate. In this compound, the nitro group is meta to the bromine atom. While this provides some activation, it is less pronounced than if the nitro group were in the ortho or para position. However, the combined electron-withdrawing effects of the nitro group and the second phenyl ring can still facilitate nucleophilic substitution of the bromine atom.

Reactions with various nucleophiles such as alkoxides, phenoxides, and amines can lead to the displacement of the bromide. acs.orgnih.gov For instance, reaction with a phenoxide would yield a nitrobiphenylether derivative. The reactivity can be influenced by the solvent, with polar aprotic solvents generally favoring SNAr reactions. researchgate.net

Displacement of the nitro group itself is also a possibility, though generally less common than displacement of a halogen. This typically requires strong nucleophiles and often harsh reaction conditions.

Transformations Involving the Bromo Substituent

The carbon-bromine (C-Br) bond in this compound is susceptible to cleavage, which is a critical step for many subsequent transformations. The lability of this bond is influenced by the electronic environment of the aromatic ring. The electron-withdrawing nature of the nitro group, although meta to the bromine, increases the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more polarized and prone to attack.

Activation of the C-Br bond is often a prerequisite for its participation in further reactions, particularly in the formation of organometallic reagents. This can be achieved through reaction with metals like magnesium to form Grignard reagents or with lithium to form organolithium species. However, the presence of the nitro group can complicate these reactions, as it is also susceptible to reduction by these metals. Alternatively, oxidative addition to a low-valent transition metal complex, such as palladium(0), is a common method to activate the C-Br bond for cross-coupling reactions. researchgate.net

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura coupling is a prominent example, where the C-Br bond is coupled with an organoboron compound. gre.ac.uk

These reactions typically proceed via a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new bond and regenerating the palladium(0) catalyst.

A variety of boronic acids or their esters can be coupled with this compound to synthesize a wide range of more complex biphenyl derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. acs.orguzh.ch

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Product Yield (%) Reference
2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane 2-fluoro-5-nitro-[1,1':2',1'']terphenyl 81 rsc.org
1-bromo-3-nitrobenzene (4-(tert-butyl)phenyl)boronic acid Pd(dppf)Cl₂ Ag₂CO₃ MeCN 1-(tert-butyl)-4-(3-nitrophenyl)benzene 81 uzh.ch

Other cross-coupling reactions like the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are also mechanistically feasible with this substrate. rsc.org

Reactions of the Nitro Substituent

The reduction of the nitro group to an amino group is one of the most important transformations of this compound, yielding 5-bromo-[1,1'-biphenyl]-3-amine (B3321619). This reaction provides a route to anilines, which are key precursors for dyes, pharmaceuticals, and other functional materials. google.comsciengine.com

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govorientjchem.org A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This involves the use of hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. This method is often clean and efficient but can sometimes lead to the reduction of other functional groups or dehalogenation.

Metal/Acid Reduction: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid. For instance, zinc powder and calcium chloride in ethanol (B145695) can be used. rsc.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst.

Other Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the chemoselective reduction of nitro groups.

Table 2: Reagents for the Reduction of Nitroarenes to Anilines

Reagent System Substrate Scope Key Features Reference
Zinc powder / CaCl₂ / EtOH Aromatic nitro compounds Effective for producing amino derivatives from nitro-biphenyls. rsc.org
HSiCl₃ / Tertiary amine Aromatic and aliphatic nitro groups Metal-free, mild conditions, tolerates many functional groups. organic-chemistry.org
Sm(0) / cat. 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide Aromatic nitro groups Chemoselective, good yields. organic-chemistry.org

The resulting 5-bromo-[1,1'-biphenyl]-3-amine retains the bromo substituent, which can be used for subsequent cross-coupling reactions, allowing for further diversification of the molecular structure.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Nitro 1,1 Biphenyl

Crystallographic Analysis: Single Crystal X-ray Diffraction Studies

A thorough search of crystallographic databases and scientific literature did not yield any specific single-crystal X-ray diffraction data for 3-Bromo-5-nitro-1,1'-biphenyl. This indicates that the crystal structure of this particular compound has likely not been determined or publicly reported. In the absence of direct experimental data, a detailed analysis of its molecular conformation, inter-ring dihedral angles, and supramolecular assemblies in the solid state is not possible.

However, studies on related biphenyl (B1667301) derivatives provide a general understanding of the structural possibilities. For instance, the dihedral angle between the phenyl rings in biphenyl itself is known to be twisted in the gas phase and in solution, while it can be planar or twisted in the solid state depending on the crystal packing forces. The introduction of substituents, particularly bulky ones or those capable of specific intermolecular interactions, significantly influences this dihedral angle. For example, in 3,4-dimethoxy-4′-nitro-1,1′-biphenyl, the dihedral angles between the benzene (B151609) rings in the two molecules of the asymmetric unit are 44.30(6)° and 48.50(6)°. nih.gov In 3,4'-Dibromo-4-nitro-1,1'-biphenyl, a dihedral angle of 38–42° is observed. vulcanchem.com It is reasonable to expect a similar non-planar conformation for this compound in the solid state.

Supramolecular Assemblies and Intermolecular Interactions in the Solid State

The nature of supramolecular assemblies and intermolecular interactions in the solid state of this compound can only be hypothesized in the absence of a crystal structure. Generally, the packing of molecules in a crystal is governed by a variety of weak interactions, including van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonds or halogen bonds. researchgate.netnih.gov The presence of a nitro group could lead to C–H···O hydrogen bonds, while the bromine atom could participate in halogen bonding (Br···O or Br···Br interactions). nih.gov Pi-pi stacking interactions between the aromatic rings are also a common feature in the crystal packing of biphenyl derivatives. researchgate.net

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds) This table is predictive and not based on experimental data for the title compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protons on unsubstituted phenyl ring 7.4-7.8 127-130 (CH), ~140 (C-C)

For comparison, the experimental NMR data for 3-bromo-1,1'-biphenyl in CDCl₃ are as follows:

¹H NMR (400 MHz, CDCl₃): δ 7.78 (t, J = 1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J = 7.8 Hz, 1H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 143.3, 139.6, 130.2, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9. rsc.org

The introduction of a nitro group at the 5-position would be expected to cause a downfield shift for the adjacent protons and carbons due to its strong electron-withdrawing nature.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Specific experimental Infrared (IR) and Raman spectra for this compound have not been found in the reviewed literature. However, the characteristic vibrational frequencies for the key functional groups can be predicted based on data from similar compounds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and not based on experimental data for the title compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric stretching ~1530-1560
Nitro (NO₂) Symmetric stretching ~1345-1365
C-Br Stretching ~500-650
C-H (aromatic) Stretching ~3000-3100

The IR spectrum of 3-bromonitrobenzene shows characteristic bands for the nitro group. The Raman spectrum would also be expected to show strong signals for the aromatic ring vibrations. For example, biphenyl and its chlorinated derivatives show strong Raman peaks around 1600 cm⁻¹, 1280 cm⁻¹, and 1000 cm⁻¹.

Computational and Theoretical Studies on 3 Bromo 5 Nitro 1,1 Biphenyl

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules like 3-bromo-5-nitro-1,1'-biphenyl. These computational methods provide insights that complement and often guide experimental studies.

DFT calculations are frequently performed using hybrid functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. science.gov The choice of basis set, such as 6-311G(d,p) or LanL2DZ, is crucial for obtaining accurate results. science.goveurjchem.com These calculations can optimize the molecular geometry of this compound in the ground state, providing precise bond lengths, bond angles, and dihedral angles. eurjchem.com The optimized geometry can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. eurjchem.com

Ab initio methods, while often more computationally intensive, can provide a higher level of theory and are used to refine the understanding of molecular systems. These methods are particularly valuable for studying excited states and complex interactions within the molecule. nih.gov

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic transitions. researchgate.net

For biphenyl (B1667301) derivatives, the HOMO is typically a π-orbital distributed across the biphenyl system, while the LUMO is a π*-orbital. The presence of the electron-withdrawing nitro group (-NO2) and the bromine atom significantly influences the energies of these orbitals. The nitro group, in particular, lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating or withdrawing nature of substituents on the other phenyl ring can modulate the HOMO energy.

Computational studies on related nitroaromatic compounds have shown that the HOMO is often located on the phenyl ring, while the LUMO is concentrated on the nitro group and the adjacent ring. researchgate.net This separation of frontier orbitals is characteristic of "push-pull" systems and can lead to interesting photophysical properties.

The charge distribution within this compound can be analyzed using methods like Natural Bond Orbital (NBO) analysis and by calculating the Molecular Electrostatic Potential (MEP). researchgate.net NBO analysis provides information about charge delocalization and intramolecular interactions. researchgate.net The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net In this compound, the region around the nitro group is expected to have a strong negative electrostatic potential due to the high electronegativity of the oxygen atoms, making it a likely site for electrophilic attack. nih.gov

Table 1: Calculated Electronic Properties of a Related Nitroaromatic Compound (2-Amino-3-bromo-5-nitropyridine)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-2.6 eV
Energy Gap (ΔE)4.2 eV
Dipole Moment (μ)1.851 Debye
Mean Polarizability (α)1.723 × 10⁻²³ esu
First Hyperpolarizability (β)7.428 × 10⁻³⁰ esu

Data adapted from a study on 2-Amino-3-bromo-5-nitropyridine, which provides insights into the potential electronic properties of a similarly substituted aromatic system. researchgate.net

The conformation of this compound is primarily defined by the dihedral angle between the two phenyl rings. This rotation is subject to a delicate balance of steric hindrance and electronic effects. Computational methods are employed to explore the potential energy surface (PES) associated with this rotation, identifying energy minima corresponding to stable conformers and transition states connecting them. nih.gov

For the parent biphenyl molecule, a planar conformation is often assumed in the crystalline state, though theoretical calculations have challenged this, suggesting it may be a stable minimum on the PES. nih.gov In substituted biphenyls like this compound, steric clashes between the substituents and the hydrogen atoms on the adjacent ring can lead to a twisted conformation being the most stable in the gas phase. The nitro group and bromine atom at the 3- and 5-positions can influence the preferred dihedral angle.

Conformational analysis of similar molecules, such as 5-bromo-5-nitro-1,3-dioxane, has been performed using quantum chemical methods to identify the global minimum on the potential energy surface and other stable conformers. researchgate.net These studies reveal the energetic barriers to conformational changes. researchgate.net

Analysis of Noncovalent Interactions within the Molecular and Crystal Structure

Noncovalent interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of this compound. These interactions, although weaker than covalent bonds, collectively govern the supramolecular architecture. nih.gov

In the crystal structure of biphenyl and its derivatives, various noncovalent interactions can be identified, including:

Hydrogen bonds: While classic hydrogen bonds may not be prominent, C-H···O and C-H···π interactions are likely to be significant. The oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules, such as the nitro group or the π-system of a phenyl ring.

π-π stacking: The aromatic rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.

Computational tools like Hirshfeld surface analysis and 2D fingerprint plots are used to visualize and quantify these intermolecular interactions. nih.gov The Hirshfeld surface provides a graphical representation of the regions of close contact between molecules in the crystal. nih.gov

Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry provides a powerful platform for modeling reaction pathways and gaining mechanistic insights into the synthesis and reactivity of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biphenyls, can be modeled to understand the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The synthesis of this compound could potentially be achieved through the nitration of 3-bromo-1,1'-biphenyl. Computational modeling can predict the regioselectivity of this electrophilic aromatic substitution reaction. The electron-withdrawing nature of the bromine atom would direct the incoming nitro group to the meta position. For example, the nitration of 3-ethynyl-1,1'-biphenyl (B1281427) is predicted to predominantly yield 3-ethynyl-5-nitro-1,1'-biphenyl.

Furthermore, the reactivity of this compound itself can be explored. For example, the nitro group can be reduced to an amino group, and the bromine atom can participate in further cross-coupling reactions. DFT calculations can help in understanding the energetics and mechanisms of these transformations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. science.gov By comparing the calculated infrared (IR) and Raman spectra with experimental spectra, a detailed assignment of the vibrational modes can be achieved. science.gov This comparison helps in confirming the molecular structure and understanding the effects of substituents on the vibrational properties.

NMR Spectroscopy: While not explicitly detailed in the provided search results for this specific compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are a standard computational tool. These calculations can aid in the assignment of experimental NMR spectra and provide further structural validation. The electron-withdrawing nitro group and the bromine atom would be expected to have a significant influence on the chemical shifts of the nearby carbon and hydrogen atoms.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.org It calculates the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. For this compound, TD-DFT calculations could predict the π-π* and n-π* transitions, providing insight into its photophysical properties.

Applications of 3 Bromo 5 Nitro 1,1 Biphenyl in Advanced Materials and Chemical Synthesis

Building Block for the Synthesis of Complex Organic Architectures

The strategic placement of the bromo and nitro functional groups on the biphenyl (B1667301) framework makes 3-Bromo-5-nitro-1,1'-biphenyl a key starting material for constructing intricate organic molecules. These functional groups serve as handles for a range of chemical reactions, enabling the introduction of further complexity and functionality. This versatility is crucial for the synthesis of molecules with tailored properties for various applications.

Biphenyl derivatives are of great interest due to their presence in many biologically active compounds, pharmaceuticals, and materials for organic electronics. rsc.org this compound serves as a precursor for a wide array of functionalized biphenyls. The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.orgvanderbilt.edu This allows for the introduction of various aryl or alkyl groups at the 3-position.

The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic rings and can be readily reduced to an amino group. This amino group can then be further modified, for example, through diazotization reactions followed by substitution, or by forming amides, providing a pathway to a diverse range of substituted biphenyl compounds. vanderbilt.edu The synthesis of hexa- and octasubstituted biphenyls has been achieved using metal-mediated convergent synthesis from halobenzene precursors, with the Ullmann coupling reaction being effective for creating tetra-ortho-substituted biphenyls. vanderbilt.edu

Here is a table summarizing some reactions involving functionalized biphenyl systems:

Reaction TypeReagents and ConditionsProduct TypeRef
Suzuki-Miyaura CouplingAryl boronic acid, Palladium catalyst, BaseAryl-substituted biphenyls rsc.org
Ullmann CouplingCopper catalystSymmetrical or unsymmetrical biaryls vanderbilt.edu
Nitro Group ReductionReducing agents (e.g., Fe/HCl, SnCl2/HCl)Aminobiphenyls vanderbilt.edu

Carbazole (B46965) derivatives are an important class of heterocyclic compounds with applications in materials science, particularly in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters. The synthesis of carbazoles often involves the formation of a biphenyl linkage followed by an intramolecular cyclization.

This compound can be a key intermediate in the synthesis of substituted carbazoles. A common strategy involves the Cadogan reductive cyclization, where a 2-nitrobiphenyl (B167123) derivative is treated with a trivalent phosphorus reagent, such as triphenylphosphine (B44618), to induce cyclization and form the carbazole ring system. derpharmachemica.com The substituents on the starting biphenyl, in this case, the bromo and the precursor to the nitro group, will determine the substitution pattern of the final carbazole product.

Another approach involves the palladium-catalyzed intramolecular C-H functionalization and C-N bond formation from a biaryl amide precursor. nih.gov While not directly starting from this compound, this highlights the importance of substituted biphenyls in modern carbazole synthesis. The Ullmann coupling reaction is another method used to synthesize the initial biphenyl compound which can then be cyclized to form carbazoles. google.com

The following table outlines some methods for carbazole synthesis:

Synthesis MethodKey IntermediateReagentsRef
Cadogan Reductive Cyclization2-NitrobiphenylTriphenylphosphine or other phosphites derpharmachemica.com
Palladium-Catalyzed CyclizationBiaryl amidePalladium catalyst, oxidant nih.gov
Ullmann Coupling followed by CyclizationSubstituted biphenylCopper catalyst, then acid google.com

Role in the Design and Synthesis of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Biphenyl derivatives are a common structural motif in liquid crystalline molecules due to their rigid, rod-like shape, which promotes the formation of ordered phases.

The specific substitution pattern of this compound can be exploited to design new liquid crystalline materials. The introduction of long alkyl or alkoxy chains, often via Suzuki coupling at the bromo position, can induce mesomorphic behavior. The polar nitro group can influence the dielectric anisotropy and other physical properties of the resulting liquid crystal. The synthesis of specifically designed hexa- and octasubstituted biphenyls serves as a key step towards creating discotic liquid crystal radicals. vanderbilt.edu

Contributions to Polymer Chemistry and Supramolecular Assembly

In polymer chemistry, this compound can be used as a monomer or a precursor to a monomer for the synthesis of novel polymers. The bromo and nitro functionalities allow for its incorporation into polymer chains through various polymerization techniques. For instance, the bromo group can be converted to a more reactive functional group suitable for polymerization, or it can be used in cross-coupling polymerization reactions. The nitro group can be used to tune the electronic properties of the resulting polymer.

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The biphenyl unit can act as a rigid core, and the functional groups can participate in hydrogen bonding or other non-covalent interactions to direct the self-assembly of molecules into larger architectures. nih.gov While direct use of this compound in supramolecular assembly is not extensively documented, its derivatives with appropriate modifications can be designed to form complex supramolecular structures.

Development of Catalytic Ligands and Reagents

Biphenyl-based phosphine (B1218219) ligands are widely used in transition metal catalysis due to their steric and electronic properties, which can be fine-tuned to control the activity and selectivity of catalytic reactions. This compound can serve as a starting material for the synthesis of new phosphine ligands.

The synthesis would typically involve the displacement of the bromine atom with a phosphine group, often via a metal-catalyzed process or through a lithiated intermediate. The nitro group, being electron-withdrawing, would influence the electronic properties of the resulting phosphine ligand, which in turn can affect the performance of the metal complex in catalysis. The development of new ligands is crucial for advancing various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-nitro-1,1'-biphenyl, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of biphenyl precursors. For bromination, electrophilic substitution using Br₂ with FeBr₃ as a catalyst is common. Nitration can follow, employing mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents Br₂ for monobromination) and reaction time. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification. Characterization via 1H^1 \text{H}-NMR and GC-MS ensures product integrity .

Q. How should researchers purify this compound to minimize impurities from side reactions?

  • Methodological Answer : Recrystallization using ethanol or dichloromethane/hexane mixtures is effective for removing polar byproducts. For non-polar impurities, preparative HPLC with a biphenyl-based column (e.g., Ascentis® Express Biphenyl) enhances separation efficiency. Monitor purity using reverse-phase HPLC (UV detection at 254 nm) and confirm via melting point analysis (literature comparison) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H^1 \text{H}-/13C^{13} \text{C}-NMR : Assign peaks based on substituent effects; nitro groups deshield adjacent protons (δ ~8.5 ppm).
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and bromine (C-Br stretch ~560 cm⁻¹).
  • GC-MS : Use electron ionization to identify molecular ion clusters (M⁺, M+2 for Br isotopes).
  • XRD : For crystalline samples, determine spatial arrangement of nitro and bromo groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Ventilation : Ensure airflow >0.5 m/s to mitigate inhalation risks.
  • Waste Disposal : Collect halogenated waste separately; neutralize nitro-containing residues with reducing agents (e.g., NaHSO₃) before disposal.
  • Exposure Limits : Adhere to biphenyl-derived OEL guidelines (e.g., <0.2 ppm airborne concentration) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group is electron-withdrawing, activating the bromo-substituted ring for nucleophilic aromatic substitution (SNAr). Steric hindrance from the nitro group at C5 limits coupling at C3; use bulky ligands (e.g., XPhos) to enhance selectivity in Suzuki-Miyaura reactions. DFT calculations (e.g., Gaussian 16) model charge distribution to predict regioselectivity .

Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Persistence : Conduct OECD 301 biodegradability tests under aerobic conditions. Monitor half-life in soil/water; biphenyl derivatives typically degrade in 7–28 days.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Account for low water solubility (logP ~3.5) by using carrier solvents (e.g., acetone <0.01% v/v). Compare results to structural analogs like 3-Bromobiphenyl, which shows moderate aquatic toxicity (LC₅₀ ~10 mg/L) .

Q. How can contradictory data on the genotoxicity of biphenyl derivatives be resolved for this compound?

  • Methodological Answer : Discrepancies arise from test conditions (e.g., metabolic activation in Ames tests). Conduct:

  • In vitro : Micronucleus assay (OECD 487) with/without S9 metabolic activation.
  • In silico : Use QSAR models (e.g., Toxtree) to predict nitro group-mediated DNA adduct formation.
  • Dose-response : Establish NOAEL/LOAEL thresholds; biphenyl itself is non-genotoxic but metabolites (e.g., hydroxylated derivatives) may differ .

Q. What strategies stabilize this compound under high-temperature or photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C). Use inert atmospheres (N₂/Ar) during reactions.
  • Photostability : Store in amber glass under refrigeration. Add UV stabilizers (e.g., BHT at 0.1% w/w) if prolonged light exposure is unavoidable.
  • Degradation Analysis : Monitor via HPLC-UV; nitro groups may form nitroso derivatives under reducing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.